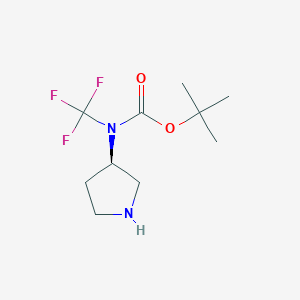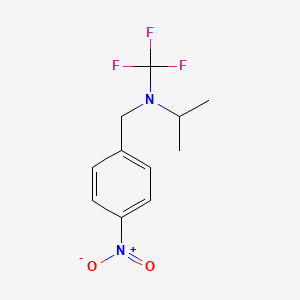
N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine is a synthetic organic compound that features both a nitrobenzyl group and a trifluoromethyl group. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzyl chloride and trifluoromethylpropan-2-amine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is anhydrous dichloromethane.
Catalysts and Reagents: Catalysts such as triethylamine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Addition: The trifluoromethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Addition: Electrophiles such as halogens or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized benzyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigation as a potential pharmaceutical intermediate.
Industry: Use in the development of specialty chemicals and materials.
作用機序
The mechanism by which N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine exerts its effects depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
N-(4-nitrobenzyl)-N-methylpropan-2-amine: Similar structure but lacks the trifluoromethyl group.
N-(4-nitrobenzyl)-N-(trifluoromethyl)butan-2-amine: Similar structure but with a longer carbon chain.
Uniqueness
N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of both the nitrobenzyl and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and electron-withdrawing effects.
特性
分子式 |
C11H13F3N2O2 |
|---|---|
分子量 |
262.23 g/mol |
IUPAC名 |
N-[(4-nitrophenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C11H13F3N2O2/c1-8(2)15(11(12,13)14)7-9-3-5-10(6-4-9)16(17)18/h3-6,8H,7H2,1-2H3 |
InChIキー |
WXTXTDFTWYORMF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



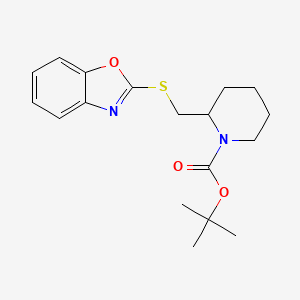
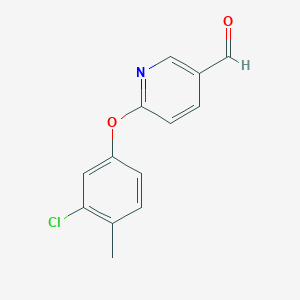
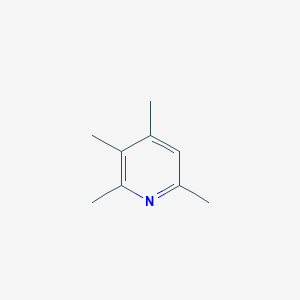
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)
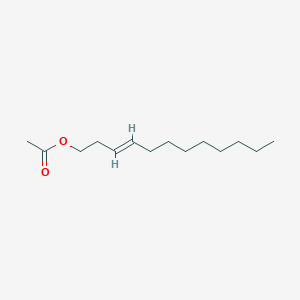

![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)

![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)
![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
